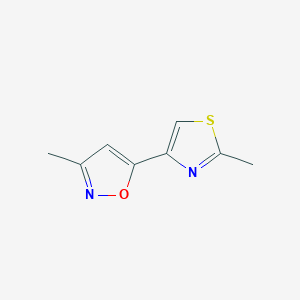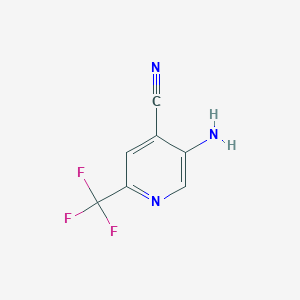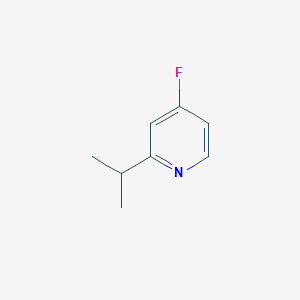![molecular formula C7H2BrClN2O2 B13662927 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione](/img/structure/B13662927.png)
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a pyrrolo[2,3-b]pyridine core. Its molecular formula is C7H3BrClN2O2, and it has a molecular weight of approximately 263.47 g/mol .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione typically involves the bromination and chlorination of a pyrrolo[2,3-b]pyridine precursor. One common method involves the reaction of 5-chloro-1H-pyrrolo[2,3-b]pyridine oxide with bromine in the presence of a suitable solvent such as dichloromethane . The reaction is carried out at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common to ensure consistency and safety .
化学反応の分析
Types of Reactions: 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide can yield methoxy-substituted derivatives .
科学的研究の応用
4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the ATP-binding site of FGFRs, thereby blocking their activity and leading to reduced cell proliferation and increased apoptosis .
類似化合物との比較
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine substituent, making it less versatile in certain reactions.
5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the chlorine substituent, which can affect its reactivity and biological activity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have a similar core structure but differ in the position and type of substituents, leading to different chemical and biological properties.
Uniqueness: The presence of both bromine and chlorine substituents in 4-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione provides unique reactivity and biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H2BrClN2O2 |
|---|---|
分子量 |
261.46 g/mol |
IUPAC名 |
4-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine-2,3-dione |
InChI |
InChI=1S/C7H2BrClN2O2/c8-4-2(9)1-10-6-3(4)5(12)7(13)11-6/h1H,(H,10,11,12,13) |
InChIキー |
XHXWVRXDEMEERE-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C2C(=O)C(=O)NC2=N1)Br)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromobenzo[c]isoxazol-3(1H)-one](/img/structure/B13662844.png)




![5-[4-(Trifluoromethyl)phenyl]pentanoic acid](/img/structure/B13662874.png)
![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide](/img/structure/B13662885.png)


![3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13662905.png)


![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
